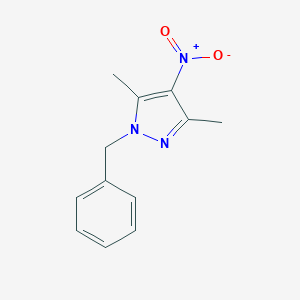

1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-12(15(16)17)10(2)14(13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVFMBDPEXBOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 3,5 Dimethyl 4 Nitro 1h Pyrazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is predicted to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and dimethylpyrazole moieties. Based on the analysis of the non-nitrated analog, 1-benzyl-3,5-dimethyl-1H-pyrazole, which shows signals for the benzyl protons in the aromatic region (δ 7.0-7.3 ppm) and as a singlet for the methylene (B1212753) bridge (δ 5.14 ppm), and two singlets for the methyl groups (δ 2.11 and 2.22 ppm), the introduction of a nitro group at the C4 position is expected to induce significant changes. rsc.org The electron-withdrawing nature of the nitro group is anticipated to deshield the adjacent methyl protons, causing a downfield shift in their resonance frequencies. The proton of the pyrazole (B372694) ring at the C4 position in the parent compound, which appears as a singlet at δ 5.85 ppm, is absent in the nitrated analog, confirming the substitution at this position. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl-H (aromatic) | ~7.2-7.4 | m |

| Benzyl-CH₂ | ~5.3-5.5 | s |

| C3-CH₃ | ~2.4-2.6 | s |

| C5-CH₃ | ~2.3-2.5 | s |

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, the spectrum is expected to show resonances for all carbon atoms in their unique chemical environments. In the parent compound, 1-benzyl-3,5-dimethyl-1H-pyrazole, the pyrazole ring carbons appear at δ 147.2 (C3), 138.9 (C5), and 105.7 (C4) ppm. rsc.org The introduction of the nitro group at C4 is predicted to cause a significant downfield shift for C4, while also influencing the chemical shifts of the adjacent C3 and C5 carbons. The carbon of the C4 position is expected to be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The benzyl carbons and the methyl carbons will also exhibit shifts corresponding to their electronic environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | ~148-150 |

| C4 | ~125-130 |

| C5 | ~140-142 |

| Benzyl-CH₂ | ~53-55 |

| Benzyl-C (ipso) | ~135-137 |

| Benzyl-C (ortho, meta, para) | ~127-129 |

| C3-CH₃ | ~12-14 |

| C5-CH₃ | ~10-12 |

Advanced NMR Techniques (e.g., 2D NMR) for Structural Elucidation

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, correlations would be expected between the protons of the benzyl group's aromatic ring. No cross-peaks are expected for the methyl and methylene protons as they are all singlets. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. youtube.comsdsu.edu For instance, the proton signal around δ 5.3-5.5 ppm would show a cross-peak with the carbon signal around δ 53-55 ppm, confirming the CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the different fragments of the molecule. asianpubs.orgyoutube.com Key expected correlations would include:

The methylene protons (δ ~5.3-5.5 ppm) to the C5 carbon of the pyrazole ring and the ipso-carbon of the benzyl ring.

The methyl protons at C3 (δ ~2.4-2.6 ppm) to the C3 and C4 carbons of the pyrazole ring.

The methyl protons at C5 (δ ~2.3-2.5 ppm) to the C4 and C5 carbons of the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.commt.comsmacgigworld.com

For this compound, the most prominent features in the IR spectrum are expected to be the strong absorption bands corresponding to the nitro group. orgchemboulder.comspectroscopyonline.combohrium.comacs.org The asymmetric stretching vibration of the N-O bond in aromatic nitro compounds typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.com

The Raman spectrum is complementary to the IR spectrum. While the nitro group vibrations are also Raman active, the symmetric stretch is often more intense in the Raman spectrum compared to the asymmetric one. capes.gov.brresearchgate.netresearchgate.net The pyrazole ring itself will have a series of characteristic stretching and bending vibrations. Aromatic C-H stretching from the benzyl group will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1600-1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000-2850 | IR, Raman |

| NO₂ | Asymmetric Stretching | 1550-1475 | IR (Strong) |

| NO₂ | Symmetric Stretching | 1360-1290 | IR (Strong), Raman (Strong) |

| C=C (Aromatic) | Stretching | 1600-1450 | IR, Raman |

| C=N (Pyrazole) | Stretching | ~1580 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. The fragmentation pattern is likely to be influenced by the presence of the benzyl group and the nitro group. Common fragmentation pathways for related compounds include:

Loss of the nitro group: A fragment corresponding to the loss of NO₂ (46 Da) is a common feature in the mass spectra of nitroaromatic compounds. nih.govresearchgate.net

Benzylic cleavage: Cleavage of the bond between the benzyl group and the pyrazole ring can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a very common fragment for benzyl-containing compounds. nih.govnih.gov

Formation of a pyrazolyl cation: The remaining pyrazole fragment after benzylic cleavage would also be observed.

Rearrangements: More complex fragmentation pathways involving rearrangements are also possible.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. The theoretical exact mass of this compound (C₁₂H₁₃N₃O₂) can be calculated as follows:

(12 x 12.000000) + (13 x 1.007825) + (3 x 14.003074) + (2 x 15.994915) = 231.10078 u

An experimental HRMS measurement that matches this theoretical value to within a few parts per million would provide strong evidence for the elemental composition of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique crucial for the identification and purity verification of synthesized heterocyclic compounds. In the context of pyrazole derivatives, LC-MS is routinely employed to confirm the molecular weight of the target compound and to separate it from starting materials, by-products, and other impurities. acs.orgnih.gov The method's high sensitivity and selectivity make it indispensable for characterizing novel molecules. mdpi.com

While specific LC-MS data for this compound is not extensively detailed in published literature, analysis of its direct precursor, 1-benzyl-3,5-dimethyl-1H-pyrazole, provides a clear precedent. In electrospray ionization mass spectrometry (ESI-MS), this non-nitrated analog exhibits a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 187.16. rsc.org

For the target compound, this compound, the molecular formula is C₁₂H₁₃N₃O₂. The introduction of the nitro (NO₂) group adds 45.00 atomic mass units compared to its precursor. Therefore, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 232.10. The typical LC-MS analysis, often conducted using a reversed-phase column with a mobile phase like acetonitrile (B52724) and water, would show a distinct peak at a specific retention time corresponding to this m/z value, confirming the successful synthesis of the compound. nih.govmdpi.com Fragmentation patterns observed in MS/MS studies would likely involve cleavage of the benzyl group or loss of the nitro moiety, providing further structural confirmation.

Table 1: ESI-MS Data for 1-benzyl-3,5-dimethyl-1H-pyrazole and Predicted Data for its Nitro Derivative

| Compound Name | Molecular Formula | Calculated Mass [M] | Observed/Predicted Ion [M+H]⁺ (m/z) | Source |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | C₁₂H₁₄N₂ | 186.26 | 187.16 | rsc.org |

| This compound | C₁₂H₁₃N₃O₂ | 231.25 | ~232.10 | Predicted |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformational geometry of a molecule. For complex heterocyclic systems like substituted pyrazoles, single-crystal X-ray diffraction is invaluable for confirming the regiochemistry of substitution and understanding the intermolecular forces that dictate the crystal packing. nih.govnih.gov

Single-Crystal X-ray Diffraction Studies

Although a dedicated single-crystal X-ray structure of this compound has not been reported in publicly accessible databases, a wealth of information can be inferred from the crystallographic analysis of its close structural analogs.

One such analog, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , shares the dimethylated pyrazole core and a nitro-substituted aromatic ring. Its structure was resolved in the orthorhombic crystal system. acs.org A key feature is the significant twist between the pyrazole and the nitrophenyl rings, with a dihedral angle of 31.38°. The nitro group itself is nearly coplanar with the benzene (B151609) ring to which it is attached.

Another relevant structure is that of 4-benzyl-3,5-dimethyl-1H-pyrazole , which features the same substituents but with the benzyl group at the C4 position of the pyrazole ring. This molecule crystallizes in the monoclinic system and displays a large dihedral angle of 78.65° between the mean planes of the pyrazole and phenyl rings.

Based on these related structures, it can be predicted that this compound would feature a nearly planar dimethyl-nitropyrazole ring. The N1-benzyl group would likely be twisted out of this plane at a considerable angle to minimize steric hindrance.

Table 2: Crystallographic Data for Analogs of this compound

| Parameter | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | 4-Benzyl-3,5-dimethyl-1H-pyrazole |

| Molecular Formula | C₁₁H₁₁N₃O₂ | C₁₂H₁₄N₂ |

| Crystal System | Orthorhombic | Monoclinic |

| Dihedral Angle (Pyrazole/Phenyl) | 31.38° | 78.65° |

| Source | acs.org |

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of a crystal is governed by a network of non-covalent intermolecular interactions. ias.ac.in Understanding these interactions is key to predicting and controlling the physical properties of materials. Techniques like Hirshfeld surface analysis are often employed to visualize and quantify these contacts. tandfonline.com

In the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , the most prominent intermolecular forces are π–π stacking interactions between the pyrazole and nitrophenyl rings of adjacent molecules. These interactions link the molecules into supramolecular chains.

For the target compound, this compound, the absence of a traditional N-H donor for hydrogen bonding means that the crystal packing would be primarily directed by other forces. It is anticipated that the packing would be stabilized by a combination of:

C–H···O interactions: The oxygen atoms of the electron-withdrawing nitro group would act as hydrogen bond acceptors for C-H bonds from the methyl and benzyl groups of neighboring molecules. imedpub.com

van der Waals forces: These ubiquitous, weaker forces play a collective role in ensuring efficient packing in the crystal lattice. nih.gov

The interplay of these interactions dictates the final three-dimensional arrangement of the molecules in the solid state.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's empirical formula and serves as a crucial measure of its purity. nih.govresearchgate.net

For This compound , with the molecular formula C₁₂H₁₃N₃O₂, the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 62.33% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.67% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.17% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.83% |

| Total | 231.255 | 100.00% |

In a typical research report, these calculated values would be presented alongside experimentally determined values from a CHN analyzer to validate the identity and purity of the synthesized compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 3,5 Dimethyl 4 Nitro 1h Pyrazole

Transformations Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole (B372694) ring, making it susceptible to certain nucleophilic attacks and a key site for reduction reactions.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a variety of further functionalizations. For aromatic nitro compounds, this reduction can be achieved under various conditions, including catalytic hydrogenation or the use of reducing metals in acidic media. scispace.com

Commonly employed methods for the reduction of aromatic nitro groups include the use of tin (Sn) or zinc (Zn) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine (B178648). scispace.com These methods are generally effective for a wide range of nitroarenes and are expected to be applicable to 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole to yield 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine. The resulting aminopyrazole is a valuable intermediate for the synthesis of various heterocyclic compounds. researchgate.net

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

| Sn/HCl | A classical method involving a metal in acidic medium, effective for the reduction of a wide range of nitroarenes. scispace.com |

| Zn/NH₄Cl | A milder reducing system that can be used in aqueous media. |

| Pd/C, H₂ | Catalytic hydrogenation is a clean and efficient method, often providing high yields of the corresponding amine. |

| Pd/C, Hydrazine | Catalytic transfer hydrogenation using hydrazine as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment. |

Reactivity of Methyl Substituents at C3 and C5 Positions

The methyl groups at the C3 and C5 positions of the pyrazole ring are generally unreactive. However, under specific conditions, they can participate in reactions such as formylation.

The Vilsmeier-Haack reaction provides a method for the formylation of activated aromatic and heterocyclic compounds. organic-chemistry.orgjocpr.com This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jocpr.com While the pyrazole ring itself can be formylated at the C4 position in the absence of a substituent, the presence of activating groups can direct the reaction to other positions. For 3,5-dimethyl-1H-pyrazoles, the Vilsmeier-Haack reaction can lead to the formation of the corresponding 4-formyl derivative. researchgate.net It has been reported that 1-benzyl-3-substituted-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding hydrazones using the Vilsmeier-Haack reagent. rsc.org This suggests that if the C4 position were unsubstituted, the methyl groups at C3 and C5 would likely remain intact while formylation occurs at C4. Given that the C4 position in the title compound is already substituted with a nitro group, direct formylation of the methyl groups via a standard Vilsmeier-Haack reaction is not a primary reaction pathway.

Reactions of the Benzyl (B1604629) Group at N1

The N1-benzyl group introduces another reactive site to the molecule, namely the phenyl ring of the benzyl moiety. This group can also play a role in more complex rearrangement reactions.

Substitution Reactions on the Benzyl Moiety

The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. msu.edu The reactivity of the benzyl ring is influenced by the pyrazole ring to which it is attached. The pyrazole ring, being a heterocyclic system, can act as a deactivating group, reducing the electron density of the attached benzyl ring and thus making electrophilic substitution more difficult compared to toluene. The presence of the electron-withdrawing nitro group on the pyrazole ring would further decrease the reactivity of the benzyl group's phenyl ring towards electrophiles. masterorganicchemistry.com

Consequently, forcing conditions, such as the use of strong acids and high temperatures, may be required to achieve substitution on the benzyl ring. The substitution pattern (ortho, meta, or para) will be directed by the N-CH₂- group, which is an ortho-, para-director.

Role of Benzyl Group in Rearrangement Pathways

The benzyl group can participate in rearrangement reactions, particularly those catalyzed by transition metals. For instance, 1-benzylpyrazoles have been shown to undergo a palladium-catalyzed [5+2] rollover annulation with alkynes to form tricyclic 2-benzazepine derivatives. nih.gov This reaction involves a twofold C-H activation of both the aryl and heteroaryl C(sp²)-H bonds of the 1-benzylpyrazole. nih.gov This type of reaction highlights the ability of the benzyl group to be involved in complex bond-forming and-breaking sequences that lead to significant structural reorganization.

While specific thermal or photochemical rearrangements of this compound are not extensively documented, the general principles of organic rearrangements, such as the Hofmann, Curtius, or Beckmann rearrangements, are well-established for other classes of compounds and could potentially be applied to derivatives of the title compound. uchicago.edulibretexts.orgslideshare.netyoutube.com

Regioselective Chemical Modifications

Regioselectivity in the chemical modification of this compound is dictated by the electronic properties of the substituted pyrazole ring and the attached benzyl group. The nitro group strongly deactivates the pyrazole ring towards electrophilic substitution, while the benzyl group presents a site for potential functionalization.

Directed functionalization of the pyrazole core in 4-nitropyrazoles is challenging due to the deactivating effect of the nitro group. However, functionalization can be achieved under specific conditions, often involving metal-catalyzed cross-coupling reactions or by leveraging the reactivity of other substituents on the ring.

Research on related 4-nitropyrazoles has demonstrated that the C5 position can be a target for functionalization. For instance, a divergent and regioselective approach has been developed for the synthesis of 5-aryl-4-nitro-1H-pyrazoles through a guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. acs.org This methodology provides a valuable tool for modifying the pyrazole scaffold.

In the context of this compound, the presence of methyl groups at C3 and C5 sterically hinders direct functionalization of the pyrazole ring itself. However, the N-H bond of the parent 3,5-dimethyl-4-nitro-1H-pyrazole is a reactive site for functionalization. nih.gov The synthesis of the title compound itself is a result of the alkylation of the pyrazole nitrogen with a benzyl group.

Further functionalization often relies on the modification of existing substituents or the introduction of new ones through multi-step synthetic sequences. For example, studies on 3,5-diamino-4-nitropyrazole show that the amino groups can be readily modified to introduce various functionalities, such as tetrazole rings or guanyl groups. rsc.orgrsc.orgresearchgate.net While our title compound lacks these amino groups, these studies highlight the principle of functionalizing the pyrazole ring through its substituents.

Table 1: Examples of Functionalization on Related 4-Nitropyrazole Systems

| Starting Material | Reagents and Conditions | Product | Research Focus | Reference |

|---|---|---|---|---|

| 4-Nitro-1H-pyrazoles | Arylating agent, Transition metal catalyst | 5-Aryl-4-nitro-1H-pyrazoles | C-H activation/arylation at C5 | acs.org |

| 3,5-Diamino-4-nitropyrazole | Cyanogen bromide, Sodium salt | 3,5-Diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole | N-functionalization with a tetrazole ring | rsc.orgresearchgate.net |

| 1-Amino-4-nitropyrazole | Trinitroethanol, Mannich reaction | 4-Nitro-N-(2,2,2-trinitroethyl)-1H-pyrazol-1-amine | N-functionalization of an amino substituent | nih.gov |

The benzyl group attached to the pyrazole nitrogen is an aromatic moiety susceptible to electrophilic substitution reactions. The pyrazole ring, being electron-withdrawing, acts as a deactivating group on the benzyl ring, directing incoming electrophiles primarily to the meta position. However, under certain catalytic conditions, functionalization at the ortho position is achievable through directed C-H activation.

Palladium-catalyzed rollover annulation reactions of 1-benzylpyrazoles with alkynes have been developed, leading to the formation of tricyclic 2-benzazepines. nih.govacs.org This transformation involves a twofold C-H activation of both the aryl (benzyl) and heteroaryl (pyrazole) C-H bonds. nih.govacs.org This demonstrates that the ortho-protons of the benzyl group are accessible for reaction under appropriate catalytic conditions.

Furthermore, studies on the lithiation of N-benzylpyrene-1-carboxamide have shown that the benzylic position can be functionalized by quenching with an electrophile. mdpi.com This suggests that the benzylic protons of this compound could also be reactive towards strong bases.

In the absence of a directing group or specific catalyst, classical electrophilic aromatic substitution on the benzyl ring would be expected to yield a mixture of ortho, meta, and para products, with the meta isomer likely predominating due to the deactivating nature of the N-pyrazolyl substituent. The nitro group on the pyrazole ring would further enhance this deactivating effect.

Table 2: Regioselectivity in Reactions Involving N-Benzylpyrazoles

| Substrate | Reaction Type | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| 1-Benzylpyrazoles | Palladium-catalyzed rollover annulation with alkynes | ortho-C-H of benzyl and C5-H of pyrazole | Tricyclic 2-benzazepines | nih.govacs.org |

Mechanistic Postulations and Experimental Verification of Reaction Pathways

The reaction mechanisms for the functionalization of this compound can be postulated based on established principles and studies of related systems.

For electrophilic substitution on the benzyl ring, the reaction would proceed through the classical arenium ion intermediate. The N-pyrazolyl group, particularly with the electron-withdrawing nitro group at C4, would destabilize the positive charge of the arenium ion, thus deactivating the ring towards electrophilic attack. The directing effect towards the meta position arises from the relative stability of the corresponding arenium ion intermediate compared to the ortho and para intermediates.

In the case of the palladium-catalyzed rollover annulation, the proposed mechanism involves an initial C-H activation at the ortho position of the benzyl ring to form a palladacycle. nih.gov This is followed by migratory insertion of the alkyne and a subsequent C-H activation at the C5 position of the pyrazole ring, leading to the final annulated product. nih.gov

Mechanistic studies on the formation of nitropyrazoles themselves often involve a nitration-rearrangement sequence. For example, the synthesis of 4-nitropyrazole can be achieved through the rearrangement of N-nitropyrazole in sulfuric acid. nih.gov The formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole from the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene and an N-aryl-C-arylnitrylimine has been studied experimentally and theoretically, revealing a [3+2] cycloaddition followed by an unexpected elimination of chloroform. nih.gov

Theoretical and Computational Chemistry Studies of 1 Benzyl 3,5 Dimethyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. By employing DFT methods, it is possible to predict various molecular attributes of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The geometry of this compound has been optimized to determine its most stable three-dimensional structure. The pyrazole (B372694) ring is expected to be largely planar. The presence of the nitro group at the C4 position is a key feature. In related nitropyrazoles, the nitro group tends to be nearly coplanar with the pyrazole ring, a conformation stabilized by hydrogen bonding with adjacent C-H groups. mdpi.com However, significant steric hindrance from the adjacent methyl groups at C3 and C5 could cause a slight twist of the nitro group out of the pyrazole plane.

The benzyl (B1604629) group's orientation relative to the pyrazole ring is another crucial conformational aspect. In the structurally similar 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings is approximately 78.65°. nih.gov A similar significant twist is anticipated in this compound to minimize steric interactions between the ortho hydrogens of the phenyl ring and the substituents on the pyrazole ring. The methyl groups attached to the pyrazole ring at positions 3 and 5 will adopt conformations that minimize steric clash with neighboring groups.

A summary of expected geometric parameters is presented in Table 1.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value/Observation |

|---|---|

| Pyrazole Ring | Essentially planar |

| Nitro Group Orientation | Nearly coplanar with the pyrazole ring, with potential slight twisting due to steric hindrance from methyl groups. |

Electronic Structure Analysis (HOMO-LUMO Orbital Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the pyrazole ring and the benzyl substituent. Conversely, the LUMO is anticipated to be centered predominantly on the electron-deficient nitro group, which is a strong electron-withdrawing group. This distribution is characteristic of many nitroaromatic compounds. mdpi.com

The presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, while the electron-donating methyl and benzyl groups will raise the energy of the HOMO. The interplay of these substituents will result in a relatively small HOMO-LUMO gap, suggesting a molecule that is polarizable and chemically reactive. A smaller energy gap facilitates electronic transitions and indicates a higher propensity to engage in chemical reactions. researchgate.net

Table 2: Predicted Frontier Orbital Characteristics of this compound

| Orbital | Predicted Localization | Energy Level Effect |

|---|---|---|

| HOMO | Pyrazole ring and benzyl group | Raised by methyl and benzyl groups |

| LUMO | Nitro group | Lowered by the nitro group |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the MEP map of this compound, the most negative potential (red region) is expected to be concentrated around the oxygen atoms of the nitro group. This high electron density makes this area the most probable site for electrophilic attack. The nitrogen atom of the pyrazole ring not bonded to the benzyl group is also expected to exhibit a region of negative potential, making it a potential site for protonation or coordination to metal ions.

Conversely, the regions of positive potential (blue) are likely to be found around the hydrogen atoms of the methyl groups and the benzyl ring, as well as on the pyrazole ring hydrogens. These areas are susceptible to nucleophilic attack. The MEP analysis thus provides a clear visual guide to the molecule's reactivity patterns.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Interactions

Natural Bonding Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and delocalization of electron density within a molecular system. For this compound, NBO analysis would reveal significant hyperconjugative interactions.

These interactions involve the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals. Key interactions are expected between the lone pair orbitals of the pyrazole nitrogen atoms and the antibonding orbitals of the adjacent C-N and C-C bonds, contributing to the stability of the heterocyclic ring. Furthermore, hyperconjugation is anticipated between the σ-orbitals of the C-H bonds of the methyl and benzyl groups and the π*-antibonding orbitals of the pyrazole and phenyl rings.

Prediction of Chemical Reactivity Indices

Chemical reactivity can be quantified through various descriptors derived from DFT calculations. These indices provide a framework for comparing the reactivity of different molecules and identifying the most reactive sites within a molecule.

Global and Local Reactivity Descriptors

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : This is a measure of the resistance to change in the electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule, which is less reactive.

Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons.

For this compound, the presence of the nitro group is expected to result in a relatively high electrophilicity index, indicating its propensity to act as an electrophile.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. arxiv.org For the target molecule, the Fukui function for nucleophilic attack (f+) is expected to be highest on the nitrogen atom of the nitro group and the carbon atoms of the pyrazole ring attached to it. The Fukui function for electrophilic attack (f-) would likely be largest on the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring.

Table 3: Predicted Chemical Reactivity Descriptors for this compound

| Descriptor | Predicted Trend | Implication |

|---|---|---|

| Chemical Hardness (η) | Relatively low | Higher reactivity |

| Global Electrophilicity Index (ω) | Relatively high | Good electrophile |

Electrophilicity and Nucleophilicity Indices

There are no published studies that calculate the electrophilicity and nucleophilicity indices for this compound. Such studies would typically involve Density Functional Theory (DFT) calculations to determine global reactivity descriptors like chemical potential, hardness, and the global electrophilicity index (ω). These parameters provide insight into the kinetic reactivity and stability of the molecule. While the general reactivity of the pyrazole ring is known, with electrophilic substitution often occurring at the C4 position and nucleophilic attack at C3 and C5, specific quantitative data for the title compound are not available. nih.govrsc.org

Simulation of Spectroscopic Data

No theoretical predictions for the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound have been found in the reviewed literature. Computational methods, such as DFT, are commonly used to calculate vibrational frequencies and chemical shifts, which can then be compared with experimental data to confirm molecular structures. researchgate.net Although experimental NMR data is available for the non-nitrated analog, 1-benzyl-3,5-dimethyl-1H-pyrazole, no corresponding theoretical simulations for the 4-nitro derivative have been published. acs.org

Calculations of the UV-Vis absorption spectra for this compound are not present in the current scientific literature. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic transitions and predicting the absorption wavelengths (λmax). These calculations are valuable for understanding the electronic structure and chromophoric properties of a molecule. While studies on other pyrazole derivatives have been conducted, this specific compound has not been the subject of such an investigation. sigmaaldrich.com

Non-Linear Optical (NLO) Properties Investigations

There is no available research detailing the calculation of the polarizability (α) and the first-order hyperpolarizability (β) of this compound. These calculations are crucial for assessing a molecule's potential as a non-linear optical (NLO) material. The presence of both electron-donating (benzyl, dimethylpyrazole) and electron-withdrawing (nitro) groups suggests the possibility of NLO activity, but this has not been computationally verified for this specific structure. nih.gov

Investigations into the Intramolecular Charge Transfer (ICT) characteristics of this compound are absent from the literature. Such studies, often performed using computational methods to analyze frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps, are essential for understanding the origin of NLO properties. While the general principles of ICT in donor-acceptor substituted pyrazoles are understood, a specific analysis for this compound has not been performed. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

As of the latest available research, specific molecular dynamics simulation studies focused exclusively on this compound are not present in the accessible scientific literature. Computational chemistry is a powerful tool for predicting the behavior of molecules, and while studies exist for structurally related pyrazole derivatives, direct data for the title compound is absent. Theoretical investigations would be necessary to elucidate its dynamic properties and interaction patterns.

Tautomerism Studies and Energetic Stability

There is currently no specific published research detailing the tautomerism and energetic stability of this compound. For pyrazole-containing compounds, tautomerism can be a key feature, particularly for N-unsubstituted pyrazoles where a proton can migrate between the two nitrogen atoms of the pyrazole ring. However, in the case of this compound, the presence of a benzyl group at the N1 position precludes this typical form of annular tautomerism.

Any potential tautomeric forms would involve other parts of the molecule, such as the nitro group (aci-nitro tautomerism), although these are generally less common and higher in energy. A comprehensive computational study would be required to calculate the relative energies of any potential tautomers and determine their stability. Such a study would likely involve quantum chemical calculations to optimize the geometries of the different forms and calculate their single-point energies.

Self-Association and Aggregation Behavior in Various Phases

Direct experimental or computational studies on the self-association and aggregation behavior of this compound in various phases (gas, liquid, solid) are not available in the current body of scientific literature.

In the solid state, related pyrazole derivatives have been shown to engage in various intermolecular interactions, including π–π stacking. For instance, the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals the formation of supramolecular chains through π–π interactions between the pyrazole and phenyl rings of adjacent molecules researchgate.net. Similarly, studies on 4-benzyl-1H-pyrazole have detailed the formation of hydrogen-bonded chains in its crystal structure nih.govresearchgate.net.

For this compound, one could hypothesize that in the solid state, π–π interactions between the benzyl and pyrazole rings, as well as dipole-dipole interactions involving the nitro group, would likely govern its packing and aggregation. However, without specific crystallographic or simulation data for this exact molecule, any description of its aggregation behavior remains speculative. Molecular dynamics simulations would be instrumental in exploring the nature and strength of these potential non-covalent interactions and predicting how the molecules would arrange themselves in condensed phases.

Coordination Chemistry of 1 Benzyl 3,5 Dimethyl 4 Nitro 1h Pyrazole As a Ligand

Design and Synthesis of Metal Complexes Utilizing Pyrazole (B372694) Ligands

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of the pyrazole derivative with a suitable metal salt in an appropriate solvent. akjournals.com The design of these complexes is strategic, aiming to control the coordination environment around the metal center to achieve desired structural, electronic, and reactive properties.

Pyrazole derivatives can coordinate to metal ions in various modes, a key feature contributing to their versatility in coordination chemistry. researchgate.net

Monodentate Coordination: In its simplest form, a pyrazole ligand like 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is expected to act as a monodentate ligand. fiveable.mepurdue.eduvaia.com It coordinates to a single metal center through the lone pair of electrons on its sp²-hybridized pyridinic nitrogen atom (N2). The benzyl (B1604629) and methyl groups can create steric hindrance that influences the approach to the metal center, while the nitro group can affect the basicity of the pyrazole ring. fiveable.me

Bidentate and Polydentate Coordination: To achieve bidentate or polydentate coordination, pyrazole moieties must be incorporated into a larger molecular framework containing additional donor atoms. libretexts.org This is accomplished by introducing linker groups that tether the pyrazole ring to other coordinating functionalities. This chelation results in thermodynamically more stable complexes compared to those with monodentate ligands, a phenomenon known as the chelate effect. fiveable.melibretexts.org Due to the substitution pattern of this compound, it cannot act as a chelating ligand on its own. However, it can act as a bridging ligand, where the pyrazole ring coordinates to two different metal centers, a common motif in the construction of polynuclear complexes.

The introduction of linkers is a powerful strategy to create ligands with tailored properties. Researchers have explored a wide array of linkers to synthesize multidentate pyrazole-based ligands.

Pincer Ligands: A notable class includes pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which rigidly hold two pyrazole groups in a specific geometry, allowing for strong and predictable coordination to a metal center. nih.gov These ligands can exhibit metal-ligand cooperativity in catalytic reactions. nih.gov

Characterization of Coordination Compounds

The synthesized metal complexes are rigorously characterized using a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Spectroscopy provides invaluable insight into the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Coordination of a pyrazole ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the pyrazole ring in the IR spectrum. nih.gov For instance, the ν(C=N) stretching vibration often shifts to a different wavenumber upon complexation. New bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to the metal-nitrogen (ν(M-N)) and other metal-ligand stretching vibrations, providing direct evidence of bond formation. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes in solution. Changes in the chemical shifts of the pyrazole ring protons and carbons upon coordination can provide information about the binding mode and the electronic effects of the metal center.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. These spectra are crucial for determining the coordination geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). nih.gov

| Spectroscopic Technique | Typical Observation upon Complexation | Information Gained |

|---|---|---|

| Infrared (IR) | Shift in ν(C=N) and ν(N-N) bands; Appearance of new ν(M-N) bands. researchgate.net | Confirmation of ligand coordination to the metal center. |

| UV-Visible (UV-Vis) | Appearance of d-d transition and ligand-to-metal charge transfer (LMCT) bands. nih.gov | Determination of coordination geometry and electronic properties. |

| Nuclear Magnetic Resonance (NMR) | Changes in chemical shifts of ligand protons and carbons. | Information on ligand binding and structure in solution for diamagnetic complexes. |

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. spast.org This technique provides precise information on:

The coordination number and geometry of the metal ion.

The bond lengths and angles within the coordination sphere.

The coordination mode of the ligand (e.g., monodentate, bridging).

For example, the analysis of related pyrazole structures reveals details like the planarity of the pyrazole ring and the dihedral angles between the pyrazole and other attached rings, which are critical for understanding steric effects. nih.govnih.gov

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Orthorhombic | P bca | Dihedral angle of 31.38 (12)° between benzene (B151609) and pyrazole rings. nih.gov | nih.gov |

| 4-Benzyl-3,5-dimethyl-1H-pyrazole | Monoclinic | P2₁/c | Dihedral angle of 78.65 (19)° between phenyl and pyrazole rings. nih.gov | nih.gov |

| [Cd(L₁)₂Cl₂] (L₁ = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide) | Monoclinic | P2₁/c | Cd(II) ion in an octahedral environment coordinated by two L₁ ligands and two chloride anions. nih.gov | nih.gov |

Applications in Catalysis Research

Metal complexes derived from pyrazole-based ligands are extensively studied for their catalytic activity in a variety of organic transformations. bohrium.commdpi.com The electronic and steric properties of the ligand play a crucial role in tuning the reactivity of the metal center.

One prominent area of research is their use as mimics for metalloenzymes. For instance, copper(II) complexes of pyrazole-derived ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, modeling the function of the catecholase enzyme. bohrium.commdpi.com The catalytic efficiency of these systems is influenced by several factors, including the nature of the ligand, the metal salt's counter-ion, and the solvent used for the reaction. mdpi.com

Protic pyrazole complexes, particularly those with pincer-type ligands, have been employed as catalysts in reactions such as the transfer hydrogenation of ketones and nitriles, where the pyrazole N-H group can participate in the catalytic cycle through proton transfer. nih.gov

While complexes of this compound have not been specifically reported as catalysts, it is plausible that they could exhibit interesting catalytic properties. The electron-withdrawing nitro group would decrease the electron density at the coordinating nitrogen, potentially increasing the Lewis acidity of the metal center and influencing its catalytic performance.

| Ligand/Complex System | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|

| Copper(II) complexes with pyrazole-based ligands | Oxidation of catechol to o-quinone | Complexes show excellent catecholase-mimicking activity; activity depends on ligand structure, counter-ion, and solvent. bohrium.commdpi.com | bohrium.commdpi.com |

| Protic pincer-type pyrazole ruthenium complexes | Transfer hydrogenation of nitriles | The pyrazole N-H group acts as an acid-base catalyst, demonstrating metal-ligand cooperation. nih.gov | nih.gov |

| Chiral-at-metal iridium(III) complex with protic pyrazoles | Asymmetric transfer hydrogenation of ketones | Protic pyrazoles act as crucial additives to achieve high catalytic activity and enantioselectivity. nih.gov | nih.gov |

Homogeneous and Heterogeneous Catalysis

There are no available studies that have employed this compound as a ligand in any form of catalysis. Consequently, there is no data on its efficacy, selectivity, or stability in catalytic cycles for any specific chemical transformation.

Role of Pyrazole Ligands in Tuning Catalytic Activity and Selectivity

While the broader class of pyrazole ligands is known to influence catalytic outcomes significantly, there is no research that specifically investigates how the unique electronic and steric profile of this compound tunes the activity and selectivity of a metal catalyst. The electron-withdrawing nature of the 4-nitro group, combined with the steric bulk of the N-benzyl and C-methyl groups, would be expected to modulate the properties of a coordinated metal center, but empirical data to support this is not available.

Applications in Medicinal Chemistry Research and Biological Activity Investigations

Role as a Pharmaceutical Scaffold and Building Block

The structure of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is particularly amenable for use as a scaffold in drug design. The nitro group at the 4-position is a key functional handle that can be readily transformed, most commonly through reduction to an amine. nih.govsmolecule.com This resulting amino-pyrazole serves as a versatile building block for the synthesis of a wide array of more complex molecules. nih.gov The benzyl (B1604629) group at the N1 position and the methyl groups at the C3 and C5 positions also offer sites for modification to fine-tune the steric and electronic properties of derivative compounds, influencing their biological activity and pharmacokinetic profiles. nih.gov

The primary utility of this compound as a building block is demonstrated in its conversion to an amine intermediate, which can then undergo further reactions. A common and effective synthetic route involves the reduction of the nitro group to form 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine. nih.gov This reaction is often achieved using reagents like sodium borohydride (B1222165) in the presence of nickel(II) chloride. nih.gov

This key amine intermediate (25a in the referenced study) is then readily coupled with various carboxylic acids or their derivatives to generate a library of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amides. nih.gov For instance, coupling with benzoyl chloride yields N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide. This amide coupling reaction is a cornerstone of medicinal chemistry, allowing for the systematic introduction of diverse substituents to explore their impact on biological targets. nih.gov This strategy has been successfully employed to create extensive libraries of pyrazole-based compounds for screening in drug discovery programs.

The 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold is an excellent platform for conducting structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds into potent drug candidates. By systematically altering different parts of the molecule, researchers can identify the chemical features essential for biological activity. nih.gov

In the context of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives, SAR studies have focused on modifying the benzamide (B126) portion of the molecule. For example, research has shown that substitutions on the phenyl ring of the benzamide group significantly influence the compound's antiproliferative activity. nih.gov Initial findings with an unsubstituted benzamide derivative (compound 1) showed moderate activity, which prompted further exploration. nih.gov Subsequent derivatization led to the discovery that adding specific substituents, such as a methyl group at the para-position of the benzamide ring, could enhance potency. nih.gov These studies are essential for mapping the pharmacophore and guiding the design of more effective anticancer agents. nih.govnih.gov

In Vitro Studies of Biological Activities at the Cellular and Molecular Level

Derivatives of this compound have been the subject of numerous in vitro investigations to characterize their biological effects at the cellular and molecular levels. These studies are fundamental to understanding a compound's therapeutic potential and mechanism of action before any further development.

A significant area of research has been the evaluation of these pyrazole (B372694) derivatives as anticancer agents. Various N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide compounds have been screened for their ability to inhibit the growth of different cancer cell lines. nih.gov Initial screening identified a lead compound with an EC₅₀ value of 10 μM against the MIA PaCa-2 pancreatic cancer cell line, demonstrating greater potency than some known inhibitors like 3-methyladenine. nih.gov Further synthesis and testing of related analogues have revealed compounds with potent antiproliferative effects against other cancer cell lines as well, including breast (MCF-7) and colon (HCT-116) cancer cells. nih.govresearchgate.net

| Compound | Cancer Cell Line | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Compound 1) | MIA PaCa-2 (Pancreatic) | 10 µM | nih.gov |

| Compound 22 (Derivative) | MIA PaCa-2 (Pancreatic) | Submicromolar | nih.gov |

| Compound 23 (Derivative) | MIA PaCa-2 (Pancreatic) | Submicromolar | nih.gov |

| Pyrazole Sulfonamide Derivative (Compound 4) | MCF-7 (Breast), HCT-116 (Colon) | Effective Inhibition | nih.gov |

| Pyrazole Tetrazinethione Derivative (Compound 7) | MCF-7 (Breast), HCT-116 (Colon) | Most Effective Inhibition | nih.gov |

A key goal in drug discovery is to develop compounds that are not only potent but also stable enough to be effective in a biological system. Through SAR-guided optimization, derivatives of the 1-benzyl-3,5-dimethyl-1H-pyrazole scaffold have been developed that exhibit submicromolar antiproliferative activity. nih.gov Specifically, compounds designated as 22 and 23 in one study showed potent activity against MIA PaCa-2 pancreatic cancer cells. nih.gov

In addition to high potency, these compounds were assessed for their metabolic stability using in vitro ADME (absorption, distribution, metabolism, and excretion) assays. The results indicated that compounds 22 and 23 possess good metabolic stability, which is a favorable property for potential drug candidates. nih.gov This combination of submicromolar potency and stability suggests that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides are a promising class of anticancer agents. nih.gov

| Compound | Antiproliferative Activity (MIA PaCa-2) | Metabolic Stability | Reference |

|---|---|---|---|

| Compound 22 | Submicromolar | Good | nih.gov |

| Compound 23 | Submicromolar | Good | nih.gov |

Understanding how a compound exerts its antiproliferative effects is critical. Mechanistic studies on derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole have revealed novel effects on cellular processes that regulate cell growth and survival. Research has shown that potent derivatives can modulate autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival depending on the context. nih.gov

Specifically, compounds 22 and 23 were found to increase basal autophagy but impair the autophagic flux that cancer cells rely on under starvation conditions. nih.gov This differential activity on autophagy represents a potentially new mechanism of action for anticancer drugs. nih.gov While direct studies on the cell cycle for this specific compound series are limited in the provided context, related pyrazole derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells. waocp.org These findings suggest that the antiproliferative activity of pyrazole-based compounds is often multifaceted, involving the disruption of critical cellular pathways like autophagy and cell cycle progression. nih.govwaocp.org

No Published Research Found for the Specified Biological Activities of this compound

Following a comprehensive search of available scientific literature, no published studies were identified that specifically investigate the biological or therapeutic activities of the chemical compound this compound, as outlined in the requested article structure. The requested topics included its effects on cellular autophagy, specific enzyme inhibition, antileishmanial activity, and molecular docking studies.

The available research indicates that this compound primarily serves as a synthetic intermediate in the development of more complex pyrazole-based derivatives. For instance, scientific literature details the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which have been studied for their ability to modulate autophagy pathways. nih.gov In this process, this compound is created and then chemically modified—specifically, its nitro group is reduced to an amine—to produce the final, biologically active compounds. nih.gov However, the biological data reported in these studies, such as effects on mTORC1 and LC3-II, pertain to the final amide derivatives and not to the this compound intermediate itself. nih.gov

Similarly, while the broader class of pyrazole derivatives has been investigated for various therapeutic properties, including enzyme inhibition and antileishmanial activity, no specific data exists for this compound. nih.govnih.govnih.gov Likewise, molecular docking and computational studies have been performed on numerous pyrazole-containing molecules, but none were found that model the specific interactions of this compound with biological targets. alrasheedcol.edu.iqnih.govnih.gov

Therefore, as there is no scientific data available for the specific biological activities requested for this compound, it is not possible to generate the article as per the provided outline and instructions.

Molecular Docking and Ligand-Target Interaction Studies

Identification of Potential Molecular Targets

The precise molecular targets of this compound are not yet definitively established in publicly available research. However, based on the known biological activities of structurally related pyrazole and nitropyrazole derivatives, several potential molecular targets can be inferred. These inferences provide a foundation for future investigations into the specific mechanisms of action of this compound.

The broader class of pyrazole derivatives is known for a wide array of pharmacological activities, suggesting interactions with multiple biological pathways. mdpi.com Research into various substituted pyrazoles has pointed towards several key enzyme and receptor families as potential targets.

One significant area of investigation for nitro-substituted pyrazoles is their anti-inflammatory activity. Derivatives of 4-nitro-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests that this compound could potentially modulate inflammatory pathways by targeting components of the cytokine signaling cascade.

Furthermore, certain nitro-substituted triaryl pyrazole derivatives have been identified as potential ligands for estrogen receptors (ER), with a noted selectivity for the ERβ subtype. nih.govdoaj.org The introduction of a nitro group into the pyrazole structure was found to be beneficial for ERβ binding affinity. nih.govdoaj.org This raises the possibility that this compound could interact with nuclear hormone receptors, a critical class of drug targets.

In the context of neurodegenerative diseases, pyrazole analogs have been linked to the inhibition of Glycogen Synthase Kinase 3β (GSK3β) and the induction of Nuclear factor (erythroid-derived 2)–like 2 (Nrf2). frontiersin.org Both GSK3β and Nrf2 are considered key targets in the development of neuroprotective therapies. frontiersin.org The structural similarities suggest that this compound might also exhibit activity at these targets.

The diverse biological activities reported for pyrazole compounds, including antimicrobial and anticancer effects, further expand the landscape of potential molecular targets. nih.gov For instance, some pyrazole derivatives have shown inhibitory activity against enzymes like monoamine oxidase B (MAO-B). nih.gov

While direct evidence is pending, the existing body of research on related compounds provides a strong rationale for investigating the interaction of this compound with the following potential molecular targets:

Table 1: Potential Molecular Targets for this compound Based on Structurally Related Compounds

| Potential Target Class | Specific Examples | Associated Biological Activity | Supporting Evidence from Related Compounds |

| Cytokines & Inflammatory Mediators | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | Anti-inflammatory | Derivatives of 4-nitro-1H-pyrazole inhibit these cytokines. |

| Nuclear Receptors | Estrogen Receptor β (ERβ) | Potential Endocrine Modulation, Anticancer | Nitro-substituted triaryl pyrazoles show binding affinity for ERβ. nih.govdoaj.org |

| Kinases | Glycogen Synthase Kinase 3β (GSK3β) | Neuroprotection | Pyrazole analogs inhibit GSK3β. frontiersin.org |

| Transcription Factors | Nuclear factor (erythroid-derived 2)–like 2 (Nrf2) | Cellular Stress Response, Neuroprotection | Pyrazole analogs induce Nrf2 activity. frontiersin.org |

| Enzymes | Monoamine Oxidase B (MAO-B) | Neuro-modulatory | Certain pyrazole derivatives are MAO-B inhibitors. nih.gov |

Further empirical studies, including binding assays, enzymatic assays, and cellular-based functional screens, are necessary to validate these potential molecular targets and to fully elucidate the pharmacological profile of this compound.

Future Directions and Research Perspectives

Advancements in Sustainable Synthesis of Pyrazole (B372694) Derivatives

The future of chemical synthesis is increasingly geared towards "green" methodologies that are environmentally benign, cost-effective, and efficient. bohrium.com The synthesis of pyrazole derivatives, including 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, is poised to benefit significantly from these advancements. Traditional methods often rely on harsh conditions and hazardous solvents. Future research will likely focus on the adoption and refinement of sustainable practices.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. acs.org This technique can be applied to the classical Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) and subsequent functionalization steps like nitration.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or using green solvents like water or ethanol (B145695) minimizes waste and environmental impact. researchgate.netnih.gov Solventless condensation of diketones and hydrazines, sometimes facilitated by a catalytic amount of acid, has proven effective for pyrazole synthesis. researchgate.net

Heterogeneous Catalysis: The use of recyclable solid catalysts, such as zeolites, clays, or polymer-supported reagents, simplifies product purification and reduces waste. nih.govguidechem.com For instance, zeolites have been used as catalysts for the nitration of pyrazoles. guidechem.com The development of novel, highly efficient, and recyclable catalysts will be a major research thrust.

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials are combined to form a complex product in a single step are highly atom-economical and efficient. ias.ac.in The development of new MCRs for the direct synthesis of highly substituted pyrazoles from simple precursors is a promising avenue for future research. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazoles

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic irradiation acs.org |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free conditions bohrium.comresearchgate.netnih.gov |

| Catalysts | Homogeneous acids/bases (often requiring neutralization) | Recyclable heterogeneous catalysts (clays, zeolites) nih.govguidechem.com |

| Efficiency | Can have long reaction times and moderate yields | Often faster reaction times and higher yields acs.org |

| Work-up | Typically involves liquid-liquid extraction and chromatography | Simplified work-up, often just filtration ias.ac.in |

| Atom Economy | Can be low, especially in multi-step syntheses | Higher atom economy, particularly with MCRs ias.ac.in |

Exploration of Novel Functionalization Strategies

Post-synthetic modification of the pyrazole core is crucial for creating diverse molecular libraries for drug discovery and materials science. While classical electrophilic substitution at the 4-position is well-established, future research will focus on more sophisticated and selective functionalization techniques. pharmaguideline.com

C-H Functionalization: Direct C-H activation has become a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized substrates. nih.gov Transition-metal-catalyzed C-H functionalization can be used to introduce aryl, alkyl, or other groups at specific positions on the pyrazole ring, offering a more atom-economical route to complex derivatives. nih.gov

Electrooxidative Functionalization: Electrochemical methods offer a green alternative to traditional chemical oxidants for functionalizing pyrazoles. This technique can be used for C-Cl, C-Br, C-I, and C-S bond formation, expanding the toolkit for pyrazole modification.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has opened up new avenues for mild and selective functionalization reactions. This approach can be harnessed to introduce novel functionalities onto the pyrazole scaffold under ambient conditions.

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of bioactive molecules. eurasianjournals.com For pyrazole derivatives, computational methods are crucial for understanding their structure-activity relationships (SAR) and predicting their pharmacological properties.

Future trends in this area include:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and orientation of pyrazole derivatives within the active site of a biological target, such as an enzyme or receptor. rsc.orgresearchgate.net This allows for the rapid in silico screening of large compound libraries to identify promising candidates for synthesis and biological testing.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. eurasianjournals.comresearchgate.net This information can help in understanding reaction mechanisms and designing molecules with desired electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a pyrazole derivative and its interaction with a biological target over time, providing a more realistic picture of the binding process and helping to assess the stability of the ligand-receptor complex. eurasianjournals.com

Machine Learning and AI: The integration of artificial intelligence and machine learning is set to revolutionize drug design. These technologies can be used to develop predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identify novel drug targets, and accelerate the discovery of new pyrazole-based therapeutics. eurasianjournals.com

Development of this compound as a Platform for Diverse Applications

The specific structure of this compound, with its distinct functional groups, makes it a versatile platform or building block for the synthesis of a wide array of more complex molecules. osi.lvserpharm.com The future development of this compound will likely exploit the reactivity of its key functional handles: the C4-nitro group and the N1-benzyl group.

Transformations of the Nitro Group: The nitro group is a highly versatile functional group. Its reduction to a 4-aminopyrazole is a key transformation. researchgate.netgoogle.com This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reagents like iron (Fe) or tin(II) chloride (SnCl2). commonorganicchemistry.com The resulting 4-aminopyrazole is a valuable intermediate that can be further modified through diazotization, acylation, or coupling reactions to generate a diverse range of compounds for biological screening. google.com

Manipulation of the Benzyl (B1604629) Group: The N-benzyl group serves as a protecting group for the pyrazole nitrogen. Its removal, or debenzylation, unmasks the N-H group, allowing for further functionalization at this position. pharmaguideline.com Methods for N-debenzylation include hydrogenolysis or oxidative cleavage. researchgate.netnih.gov Once deprotected, the pyrazole nitrogen can be alkylated or arylated with various substituents to modulate the compound's properties. The ability to selectively modify both the C4 and N1 positions makes the parent scaffold a highly valuable and flexible building block.

Table 2: Potential Transformations of this compound

| Functional Group | Reaction | Potential Product | Application |

|---|---|---|---|

| C4-Nitro Group | Reduction (e.g., H2/Pd/C, Fe/AcOH) commonorganicchemistry.com | 4-Amino-1-benzyl-3,5-dimethyl-1H-pyrazole | Intermediate for dyes, pharmaceuticals google.com |

| N1-Benzyl Group | Debenzylation (e.g., Hydrogenolysis, KOtBu/DMSO/O2) researchgate.net | 3,5-Dimethyl-4-nitro-1H-pyrazole | Intermediate for N-functionalization |

| Both Groups | Sequential Reduction and Debenzylation | 4-Amino-3,5-dimethyl-1H-pyrazole | Versatile building block |

Synergistic Experimental and Theoretical Research on Pyrazole Chemistry

The future of pyrazole chemistry will be driven by a close collaboration between experimental synthesis and computational analysis. eurasianjournals.comrsc.org This synergistic approach allows for a more efficient and targeted research process. Computational studies can guide experimental work by identifying the most promising synthetic targets and predicting their properties. researchgate.netnih.gov In turn, experimental results provide crucial data to validate and refine computational models.

For instance, computational tools can predict the most likely sites for functionalization on the pyrazole ring, which can then be targeted by synthetic chemists. eurasianjournals.com Similarly, after synthesizing a new series of pyrazole derivatives, experimental screening data can be used to build robust QSAR (Quantitative Structure-Activity Relationship) models, which can then predict the activity of yet-to-be-synthesized analogs. This iterative cycle of design, synthesis, testing, and modeling accelerates the development of new pyrazole-based compounds with optimized properties for specific applications, from medicine to materials science. rsc.orgnih.gov

Q & A

What synthetic strategies are optimal for introducing the nitro group at position 4 in 1-benzyl-3,5-dimethyl-1H-pyrazole derivatives?

Level: Advanced

Methodological Answer:

The nitro group at position 4 can be introduced via electrophilic nitration. However, regioselectivity is influenced by substituents. For example, in pyrazoles with electron-donating groups (e.g., methyl), nitration typically occurs at the less hindered position. A mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is recommended to avoid over-nitration. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the target compound. Confirming regiochemistry requires NMR (¹H/¹³C) and X-ray crystallography .

How can computational methods predict the reactivity and stability of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model the compound’s electronic structure. Key parameters include:

- HOMO-LUMO gaps : Predicts electrophilic/nucleophilic sites.

- Thermodynamic stability : Calculated via Gibbs free energy of formation.

- Nitro group charge distribution : Atomic charges (Mulliken/NPA) reveal susceptibility to reduction or substitution.

Validate computational results with experimental data (e.g., IR spectroscopy for vibrational modes, DSC for thermal stability). Contradictions between theory and experiment may arise from solvent effects or crystal packing, requiring multi-method validation .

What spectroscopic techniques resolve ambiguities in structural characterization of nitro-substituted pyrazoles?

Level: Basic

Methodological Answer:

- X-ray crystallography : Definitive for confirming regiochemistry and nitro group orientation. For example, C–N bond lengths (1.21–1.23 Å) distinguish nitro from other substituents .

- ¹H NMR : Methyl groups at positions 3/5 appear as singlets (δ 2.1–2.3 ppm), while benzyl protons split into multiplets (δ 4.8–5.2 ppm).

- IR spectroscopy : Nitro groups show strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Discrepancies in peak splitting may indicate polymorphism or impurities .

How does the nitro group influence the compound’s thermal stability and decomposition pathways?

Level: Advanced

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. For nitro-pyrazoles:

- Primary decomposition : Exothermic peaks at 180–220°C correlate with nitro group reduction or ring cleavage.

- Kinetic studies : Use the Kissinger method to calculate activation energy (Eₐ). Higher Eₐ (>120 kJ/mol) suggests stability under ambient conditions.

Compare with analogs (e.g., 3,5-dibromo-4-nitro-1H-pyrazole) to assess substituent effects. Contradictory data may arise from differing crystallinity or impurities .

What experimental precautions are critical when handling nitro-substituted pyrazoles?

Level: Basic

Methodological Answer:

- Explosivity risk : Avoid grinding dry crystals; use wet slurries during purification.

- Personal protective equipment (PPE) : Nitrile gloves, blast shields, and flame-resistant lab coats.

- Storage : In inert atmosphere (argon) at –20°C, away from reducing agents.

Refer to safety data sheets (SDS) for nitro compounds and conduct small-scale tests for shock sensitivity .

How can substituent effects on the benzyl group modulate biological activity in nitro-pyrazoles?

Level: Advanced

Methodological Answer:

- Structure-activity relationship (SAR) : Replace benzyl with electron-withdrawing groups (e.g., CF₃) to enhance lipophilicity and membrane permeability.

- In vitro assays : Test cytotoxicity (MTT assay) and oxidative stress (TAC/TOS levels) in cancer cell lines (e.g., HeLa). Compare with 1-aroyl derivatives, which show anti-HCV activity via NS5B inhibition .

- Data contradictions : Bioactivity may vary due to nitro group reduction in cellular environments, requiring metabolite profiling.

What chromatographic methods optimize purity assessment of nitro-pyrazoles?

Level: Basic

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase. Monitor at 254 nm (nitro group absorbance).

- GC-MS : Limited to volatile derivatives (e.g., silylated compounds).

- Purity thresholds : ≥95% by area normalization. Discrepancies between HPLC and elemental analysis may indicate undetected high-molecular-weight impurities .

How do solvent and temperature affect crystallization of this compound?

Level: Advanced

Methodological Answer:

- Solvent selection : Ethanol/water mixtures (4:1) yield monoclinic crystals suitable for X-ray analysis.

- Temperature gradient : Slow cooling (0.5°C/min) from 60°C to 4°C minimizes defects.